2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine
Overview
Description
2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a chloromethyl group at position 6, and a methyl group at position 5. It is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
The synthesis of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine typically involves the chlorination of 5-methylpyrimidine derivatives. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) and chlorine gas (Cl2) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, at elevated temperatures. The resulting product is then purified through recrystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and antimicrobial agents.
Material Science: It is utilized in the development of advanced materials, such as polymers and dyes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine depends on its specific application. In pharmaceuticals, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5-methylpyrimidine: Lacks the chloromethyl group at position 6, resulting in different reactivity and applications.
2,4,6-Trichloropyrimidine:
2,4-Dichloro-6-methylpyrimidine: Similar structure but without the chloromethyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCGIXGYGDYWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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